(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one

Organocatalysis Diels-Alder cycloaddition Enantioselective synthesis

(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one (CAS 132278-63-8) is the archetypal first-generation MacMillan imidazolidinone organocatalyst, a chiral secondary amine derived from L-phenylalanine that operates predominantly via iminium ion activation. First reported by MacMillan and co-workers in 2000, this compound enabled the first highly enantioselective organocatalytic Diels–Alder reaction, achieving >90% ee for endo products across a range of α,β-unsaturated aldehyde substrates.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 132278-63-8
Cat. No. B154802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one
CAS132278-63-8
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC1(NC(C(=O)N1C)CC2=CC=CC=C2)C
InChIInChI=1S/C13H18N2O/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3/t11-/m0/s1
InChIKeyUACYWOJLWBDSHG-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one (CAS 132278-63-8): First-Generation MacMillan Imidazolidinone Organocatalyst for Asymmetric Synthesis


(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one (CAS 132278-63-8) is the archetypal first-generation MacMillan imidazolidinone organocatalyst, a chiral secondary amine derived from L-phenylalanine that operates predominantly via iminium ion activation [1]. First reported by MacMillan and co-workers in 2000, this compound enabled the first highly enantioselective organocatalytic Diels–Alder reaction, achieving >90% ee for endo products across a range of α,β-unsaturated aldehyde substrates [1]. The catalyst features a single stereocenter at C5 (derived from the amino acid) and a gem-dimethyl group at C2, a structural simplicity that distinguishes it from later-generation imidazolidinone catalysts [2]. Its commercial availability as both the free base and hydrochloride salt (CAS 278173-23-2) from major suppliers including Sigma-Aldrich makes it the most accessible entry point into iminium ion organocatalysis [3].

Why (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one Cannot Be Replaced by Other Imidazolidinone Organocatalysts Without Experimental Verification


Substituting this first-generation MacMillan catalyst with the second-generation 2-tert-butyl analog (CAS 346440-54-8) or with Hayashi–Jørgensen-type prolinol catalysts carries substantial risk of divergent outcomes, because the three catalyst classes exhibit fundamentally different reactivity profiles. The first-generation catalyst is ineffective for asymmetric Friedel–Crafts alkylation of indoles—a transformation for which the second-generation imidazolidinone was expressly developed [1]. Conversely, the first-generation catalyst offers a more straightforward synthesis (single-step condensation with acetone) and has a far larger body of validated immobilization and recycling protocols than its second-generation counterpart [2]. Enamines derived from MacMillan imidazolidinones are 10³–10⁵ times less nucleophilic than those from the Hayashi–Jørgensen catalyst, meaning that reaction rates in enamine-mediated pathways will differ by orders of magnitude [3]. These distinctions mean that catalyst selection cannot be based on structural similarity alone; it must be guided by quantitative performance data in the specific reaction context.

Quantitative Differentiation Evidence for (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one Against Closest Analogs and In-Class Alternatives


Enantioselective Diels–Alder Performance: First-Generation Catalyst Matches or Exceeds Second-Generation in Prototypical Cycloaddition

In the canonical Diels–Alder reaction of cyclopentadiene with α,β-unsaturated aldehydes, the first-generation catalyst (target compound) delivers enantioselectivities that are directly comparable to the second-generation 2-tert-butyl analog. MacMillan's original 2000 report documented >75% yield with endo >90% ee and exo >84% ee across multiple aldehyde substrates using this catalyst [1]. In [bmim][NTf₂] ionic liquid medium, the same catalyst achieved up to 99% yield and 98% ee (endo:exo = 49:1) for cyclopentadiene with methacrolein [2]. Under continuous-flow conditions with silica-immobilized first-generation catalyst, 90% ee was maintained at 25 °C with productivity exceeding 330 [3]. For this prototypical transformation, upgrading to the second-generation catalyst offers no meaningful enantioselectivity advantage.

Organocatalysis Diels-Alder cycloaddition Enantioselective synthesis

Friedel–Crafts Alkylation of Indoles: First-Generation Catalyst Fails Where Second-Generation Catalyst Is Required

The first-generation catalyst (target compound) is documented to give 'poor results' when applied to the asymmetric Friedel–Crafts alkylation of indoles with α,β-unsaturated aldehydes—a substrate class that is less electron-rich than the pyrroles for which the catalyst was originally optimized [1]. This specific limitation was the driving force behind the development of the second-generation 2-tert-butyl imidazolidinone catalyst (CAS 346440-54-8), which features an additional stereocenter and a bulkier C2 substituent [2]. In the J. Am. Chem. Soc. paper by Gordillo and Houk (2006), it was explicitly noted that 'for asymmetric alkylations of indoles, enantioselectivities were improved by using the 2-t-butyl imidazolidinone 2' [2]. This well-characterized substrate scope boundary means that researchers working with indole substrates should not procure the first-generation catalyst.

Friedel-Crafts alkylation Indole functionalization Organocatalyst selection

Synthesis Accessibility: First-Generation Catalyst Prepared in One Step Without Diastereomer Separation

The first-generation catalyst is synthesized by a single-step condensation of L-phenylalanine N-methyl amide with acetone (2 equiv) catalyzed by Yb(OTf)₃ (0.01 equiv) in refluxing chloroform, yielding the product as a single stereoisomer without diastereomer separation . In contrast, the second-generation catalyst requires condensation with pivalaldehyde using FeCl₃ as Lewis acid, which yields a cis/trans diastereomeric mixture (~1:2.4) where the desired cis diastereomer is the minor product isolated in only 17% yield after chromatographic separation [1]. This synthesis penalty translates directly into higher commercial pricing: the second-generation (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone (CAS 346440-54-8) is typically 3–5× more expensive per gram than the first-generation catalyst from major suppliers.

Catalyst synthesis Imidazolidinone preparation Procurement cost

Reaction Rate in 1,3-Dipolar Cycloaddition: Second-Generation Catalyst Accelerates Reaction by >100-Fold

In the enantioselective 1,3-dipolar cycloaddition of nitrones with arylpropionaldehydes to generate 4-isoxazoline scaffolds, the second-generation MacMillan catalyst (as hydrochloride salt) consistently accelerated the reaction speed, decreasing reaction time by a factor of >100 compared to conditions employing the first-generation catalyst, while still affording products with good to excellent enantiomeric ratios at room temperature [1]. Although the published study focuses on the second-generation catalyst's performance rather than providing detailed numerical data for the first-generation catalyst in the same transformation, the reported >100× rate acceleration establishes a clear and practically meaningful kinetic advantage that directly impacts throughput in both discovery and process chemistry settings.

1,3-Dipolar cycloaddition Reaction kinetics Isoxazoline synthesis

Diastereoselectivity as Chiral Auxiliary: 90–100% de in α-Oxo Amide Reduction

Beyond its role as an organocatalyst, (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one functions as a highly effective chiral auxiliary for the asymmetric reduction of α-oxo amides. Reduction of the α-oxo amide derived from phenylglyoxylic acid, incorporating this compound as the chiral auxiliary, with NaBH₄ or via fluoride ion-induced hydrosilylation with HSiMe₂Ph proceeded with 90–100% diastereoselectivity [1]. This dual functionality—operating as both a catalytic iminium ion activator and a stoichiometric chiral auxiliary—is not a demonstrated property of the second-generation imidazolidinone catalysts or of Hayashi–Jørgensen-type prolinol catalysts, which are exclusively employed in catalytic roles.

Chiral auxiliary Diastereoselective reduction α-Hydroxy acid synthesis

Immobilization and Recycling Track Record: First-Generation Catalyst Dominates Heterogeneous Organocatalysis Literature

The first-generation MacMillan catalyst has by far the largest body of validated immobilization and recycling protocols among all imidazolidinone organocatalysts. Demonstrated supports include montmorillonite clay (average 82% yield, 92% ee over 4 cycles without activity loss) [1], imidazolium ionic liquids [Bmim]PF₆ and [Bmim]SbF₆ (up to 85% yield, 93% ee with recyclability maintained over multiple cycles via simple diethyl ether extraction) [2], silica gel for continuous-flow operation (90% ee at 25 °C, productivity >330, operational stability >8 days) [3], and mesoporous cellular foams. The second-generation catalyst has been immobilized far less frequently, and its immobilization typically requires more complex synthetic manipulation due to the additional stereocenter [4]. This extensive immobilization literature provides purchasers with a validated, off-the-shelf path to catalyst recycling that is not available for alternative imidazolidinone catalysts.

Catalyst immobilization Recycling Heterogeneous organocatalysis

Evidence-Backed Application Scenarios for (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one (CAS 132278-63-8)


Asymmetric Diels–Alder Cycloaddition of Cyclopentadiene with α,β-Unsaturated Aldehydes Using Recyclable Ionic Liquid Media

This is the flagship application for which this catalyst was originally designed and remains the most extensively validated use case. Using 5 mol% of the catalyst as its hydrochloride salt in [Bmim]PF₆ or [Bmim]SbF₆, Diels–Alder adducts are obtained in up to 85% yield and 93% ee, and the ionic liquid phase containing the immobilized catalyst can be recycled multiple times by simple diethyl ether extraction of the product without significant decrease in yield or enantioselectivity [1]. For laboratories seeking higher performance, [bmim][NTf₂] as the ionic liquid medium delivers up to 99% yield and 98% ee with endo:exo ratios as high as 49:1 [2]. This protocol is directly transferable to process scale and continuous-flow operation; a monolithic polymer reactor incorporating this catalyst achieved >330 productivity with 90% ee at 25 °C and operated continuously for more than 8 days [3].

Asymmetric Friedel–Crafts Alkylation of Pyrroles (Not Indoles)

The first-generation catalyst is highly effective for the enantioselective Friedel–Crafts alkylation of electron-rich pyrroles with α,β-unsaturated aldehydes, as demonstrated in MacMillan's original 2001 report (J. Am. Chem. Soc. 2001, 123, 4370–4371). However, this catalyst is explicitly documented as ineffective for the corresponding alkylation of less electron-rich indoles—a transformation that requires the second-generation 2-tert-butyl catalyst [4][5]. Procurement decisions for Friedel–Crafts chemistry should therefore be substrate-driven: pyrrole substrates → first-generation catalyst; indole substrates → second-generation catalyst.

Stoichiometric Chiral Auxiliary for Diastereoselective α-Oxo Amide Reduction in α-Hydroxy Acid Synthesis

In a distinct application mode from its catalytic use, this compound can be incorporated as a stoichiometric chiral auxiliary into α-oxo amides derived from phenylglyoxylic acid. Subsequent reduction with NaBH₄ or HSiMe₂Ph/TBAF proceeds with 90–100% diastereoselectivity to yield enantioenriched α-hydroxy acid derivatives after auxiliary cleavage [6]. This dual-use capability (catalyst + auxiliary) is unique to the first-generation imidazolidinone scaffold and provides an efficiency advantage for laboratories synthesizing chiral α-hydroxy carboxylic acid building blocks.

Silica-Immobilized Continuous-Flow Organocatalysis for High-Throughput Enantioselective Synthesis

For laboratories with continuous-flow chemistry infrastructure, this catalyst has been successfully immobilized on silica gel and packed into HPLC-type columns for continuous-flow asymmetric Diels–Alder reactions, achieving excellent enantioselectivities with two-fold productivity compared to batch reactions [3]. The extensive immobilization literature for this specific catalyst—covering silica, montmorillonite, Merrifield resin, magnetic nanoparticles, and mesoporous cellular foams—provides validated protocols that can be directly adopted without the method development burden required for second-generation catalyst immobilization [4].

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